Validated Binding Pose and Crystallographic Occupancy in HSP90α N-Terminal Domain
3-[4-(tert-butyl)phenyl]-3-oxopropanamide (Fr13324) exhibits a validated binding pose within the ATP-binding pocket of the HSP90α N-terminal domain, confirmed by high-resolution (1.68 Å) X-ray crystallography as part of a PanDDA multi-dataset analysis [1]. The compound was identified as one of 91 binding fragments from a library of 800 structurally diverse compounds, representing an 11.4% hit rate for the library overall [2]. Among these, 63 fragments (69.2%) were located in the ATP-binding pocket and its surroundings [2]. Fr13324 is specifically deposited as a 'Ligand of Interest' with a defined occupancy and electron density map, confirming a specific and reproducible binding event [1]. In contrast, other fragments in the same screen, such as Fr12961 (PDB: 7HAW) or Fr12616 (PDB: 7HAR), were identified to bind at distinct sites or with different binding modes, demonstrating that the 4-tert-butylphenyl substitution is a critical determinant for this specific interaction fingerprint [3][4].
| Evidence Dimension | Validated crystallographic binding pose in HSP90α N-terminal ATP-binding pocket |
|---|---|
| Target Compound Data | Validated binding pose (PDB: 7HAC) with electron density occupancy; designated as 'Ligand of Interest' (A1AX1) |
| Comparator Or Baseline | Other fragments from the same 800-compound library (e.g., Fr12961, Fr12616) exhibited binding to different regions or with distinct interaction modes |
| Quantified Difference | Fr13324 is one of 63 fragments (out of 800 screened, 7.9%) that specifically bind within the ATP-binding pocket and its surroundings, with a unique interaction profile defined by the 4-tert-butylphenyl moiety |
| Conditions | X-ray crystallography of HSP90α N-terminal domain (residues 1-236) at 1.68 Å resolution; PanDDA multi-dataset analysis; 800-fragment library screening |
Why This Matters
Procurement of this specific compound ensures reproducibility of a validated crystallographic binding event, avoiding the need for de novo structural characterization required for untested analogs.
- [1] RCSB PDB. (2024). 7HAC: PanDDA analysis group deposition -- Crystal structure of HSP90N in complex with Fr13324. Resolution: 1.68 Å. Deposited 2024-07-10. View Source
- [2] Huang, L., et al. (2025). Novel starting points for fragment-based drug design against human heat-shock protein 90 identified using crystallographic fragment screening. IUCrJ, 12(2), 177-187. View Source
- [3] RCSB PDB. (2024). 7HAW: PanDDA analysis group deposition -- Crystal structure of HSP90N in complex with Fr12961. View Source
- [4] RCSB PDB. (2024). 7HAR: PanDDA analysis group deposition -- Crystal structure of HSP90N in complex with Fr12616. View Source
